4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzamide core with multiple substituents, including methyl groups and a piperazine ring, which contribute to its unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the piperazine derivative and then couple it with the benzamide moiety. The reaction conditions often require the use of condensing agents such as N,N'-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the piperazine ring allows for nucleophilic substitution reactions, while the benzamide group can participate in acylation and other transformations.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases and acids, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions are typically controlled to favor the desired product formation while minimizing side reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and chemical properties. For example, oxidation of the piperazine ring can lead to the formation of N-oxide derivatives, while reduction of the benzamide group can yield amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis, allowing for the creation of diverse chemical libraries for drug discovery and other applications.
Biology: In biological research, 4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can be used to study protein-protein interactions, enzyme inhibition, and other biological processes. Its ability to interact with various biomolecules makes it a valuable tool in understanding cellular mechanisms.
Medicine: In medicine, this compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders. Its ability to modulate biological pathways and target specific molecular receptors makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique chemical properties and reactivity make it suitable for various industrial applications, including the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals.
Mechanism of Action
The mechanism by which 4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: Some similar compounds include other benzamide derivatives, piperazine-containing compounds, and related heterocyclic compounds. These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness: 4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide stands out due to its specific combination of substituents and the presence of both a benzamide group and a piperazine ring
Properties
IUPAC Name |
4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17-4-8-19(9-5-17)21(25-14-12-24(3)13-15-25)16-23-22(26)20-10-6-18(2)7-11-20/h4-11,21H,12-16H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBUTHQMAOBSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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